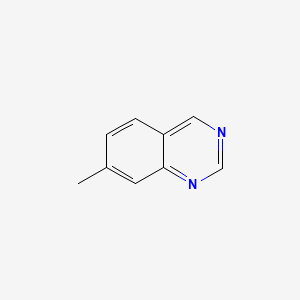

7-Methylquinazoline

Description

BenchChem offers high-quality 7-Methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQQKWIILPEEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617817 | |

| Record name | 7-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-98-1 | |

| Record name | 7-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methylquinazoline: A Technical Guide to Structure, Synthesis, and Reactivity

Topic: 7-Methylquinazoline: Structure, Synthesis, and Medicinal Chemistry Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 7-methylquinazoline scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors. As a derivative of the bicyclic quinazoline heterocycle, the 7-methyl substituent introduces specific steric and electronic perturbations that distinguish it from the more common 6,7-dialkoxy motifs found in approved drugs like Gefitinib or Erlotinib. This guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and reactivity profiles of 7-methylquinazoline, serving as a blueprint for its utilization in drug development.

Structural & Physical Properties[1][2][3][4][5]

Molecular Architecture

The quinazoline core consists of a benzene ring fused to a pyrimidine ring. In 7-methylquinazoline, the methyl group is attached to the benzene moiety at position 7.

-

IUPAC Name: 7-Methylquinazoline

-

Molecular Formula:

-

Molecular Weight: 144.17 g/mol

-

Numbering System: The nitrogen atoms are at positions 1 and 3. The fusion carbons are 4a and 8a. The methyl group is located meta to the ring fusion carbon 8a and para to the C5 position.

Electronic Properties

The quinazoline system is

-

7-Methyl Effect: The methyl group at C7 acts as a weak electron-donating group (EDG) via hyperconjugation. This slightly increases the electron density of the benzene ring, particularly at the ortho (C6 and C8) positions, potentially modulating the acidity of the N3-proton in its quinazolinone tautomers.

Spectral Characteristics (Diagnostic Data)

-

NMR (DMSO-

-

Methyl Group:

2.45 – 2.55 ppm (Singlet, 3H). -

Aromatic Protons: The C8-H often appears as a doublet or singlet around

7.4–7.6 ppm. The C2-H and C4-H (in the fully aromatic system) appear downfield (

-

-

UV-Vis: Characteristic absorption bands at

~225 nm and ~305 nm, typical of the quinazoline chromophore.

Synthesis Pathways[6][7][8][9][10][11][12]

The synthesis of 7-methylquinazoline derivatives typically proceeds through the 7-methylquinazolin-4(3H)-one intermediate, which is the stable precursor for further functionalization.

Route A: Niementowski Cyclization (Classic)

This is the most robust method for large-scale preparation. It involves the condensation of 2-amino-4-methylbenzoic acid with a formamide equivalent.

-

Starting Material: 2-Amino-4-methylbenzoic acid.

-

Reagent: Formamide (excess) or Formamidine Acetate.[1]

-

Conditions: Reflux (130–150°C), 4–6 hours.

-

Mechanism: Thermal condensation forms the amide bond followed by cyclodehydration to close the pyrimidine ring.

Route B: Oxidative Cyclization (Modern)

A milder approach utilizing oxidative ring closure, often catalyzed by metals or iodine.

-

Starting Material: 2-Amino-4-methylbenzamide + Aldehyde/Alcohol.

-

Catalyst:

or Copper salts. -

Conditions: Oxidative environment (DMSO or

), 80–100°C.

Synthesis Visualization

Caption: Synthesis of the reactive 4-chloro-7-methylquinazoline core from anthranilic acid precursors.

Chemical Reactivity & Functionalization[6][8][12][15]

The utility of the 7-methylquinazoline scaffold lies in its ability to be selectively functionalized at three distinct sites: C4, C7-Methyl, and the Benzene Ring.

The "Gateway" Reaction: C4-Chlorination

The quinazolin-4-one is chemically inert to mild nucleophiles. To activate it, the carbonyl oxygen is converted to a leaving group (chloride).

-

Reagent: Phosphorus Oxychloride (

) often with a catalytic amount of DMF (Vilsmeier-Haack conditions). -

Product: 4-Chloro-7-methylquinazoline.[2]

-

Significance: The C-Cl bond is highly reactive toward

reactions, allowing the introduction of amines (anilines) to generate kinase inhibitors.

Benzylic Functionalization (C7-Methyl)

The methyl group at C7 is benzylic and attached to an electron-deficient heterocycle, making it susceptible to radical halogenation or oxidation.

-

Wohl-Ziegler Bromination: NBS, AIBN,

, Reflux -

Oxidation:

or

Reactivity Map

Caption: Divergent functionalization of the 7-methylquinazoline scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR)

Quinazolines are the "privileged structure" for ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR).

-

Binding Mode: The N1 atom accepts a hydrogen bond from the hinge region (Met793 in EGFR), while the N3 (or C4-NH) acts as a donor.

-

Role of 7-Methyl: Unlike the bulky 6,7-dialkoxy groups in Gefitinib (which solubilize the drug and fill the solvent pocket), a 7-methyl group is smaller and lipophilic. It is often used to:

-

Probe the size of the hydrophobic pocket in the kinase active site.

-

Reduce molecular weight and Topological Polar Surface Area (TPSA) to improve blood-brain barrier (BBB) penetration.

-

Structure-Activity Relationship (SAR) Table

| Position | Modification | Effect on Potency/ADME |

| C4 | Anilino group | Critical: Essential for hydrophobic interaction with the kinase back pocket. |

| N1 | None (Lone pair) | Critical: H-bond acceptor for the hinge region. |

| C7 | Methyl (-CH3) | Lipophilicity: Increases LogP; avoids steric clash in tight pockets. |

| C6 | H or F | Metabolic Stability: Blocking C6 prevents oxidative metabolism. |

Experimental Protocols

Protocol 6.1: Synthesis of 7-Methylquinazolin-4(3H)-one

-

Objective: Preparation of the core scaffold.

-

Materials: 2-Amino-4-methylbenzoic acid (10 mmol), Formamide (30 mL).

-

Setup: Charge a 100 mL round-bottom flask with 2-amino-4-methylbenzoic acid (1.51 g) and formamide (10 mL).

-

Reaction: Heat the mixture to 140–150°C (oil bath) with stirring. A reflux condenser is required.

-

Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS. The reaction typically completes in 4–6 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL).

-

Isolation: The product will precipitate as a white/off-white solid. Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

-

Yield: Expected yield 75–85%. MP: >250°C.[3]

Protocol 6.2: Chlorination to 4-Chloro-7-methylquinazoline

-

Objective: Activation for

coupling. -

Materials: 7-Methylquinazolin-4(3H)-one (5 mmol),

(excess), DMF (cat.).

-

Setup: In a dry flask under inert atmosphere (

), suspend the quinazolinone (0.80 g) in -

Reaction: Reflux at 105°C for 2–3 hours. The solution should become clear.

-

Workup: Caution: Quench carefully. Evaporate excess

under reduced pressure. Pour the residue onto crushed ice/sodium bicarbonate solution to neutralize. -

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over

. -

Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for the next step.

References

-

Synthesis of Quinazolinones: Rad-Moghadam, K., & Mohseni-Seki, D. (2012).[4] "One-pot synthesis of 2-substituted quinazolin-4(3H)-ones under microwave irradiation."

-

EGFR Kinase Inhibitors Review: Bridges, A. J. (2001). "Chemical inhibitors of protein kinases."

-

Quinazoline Reactivity: Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines."

-

Physical Properties & NMR: BenchChem Spectral Database. "7-Methylquinazoline derivatives spectral data."

-

Medicinal Chemistry of Quinazolines: Selvam, T. P., et al. (2015). "Quinazoline Marketed drugs – A Review."

Sources

- 1. 7-Nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | MDPI [mdpi.com]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

7-Methylquinazoline: A Technical Guide for Advanced Research

An In-depth Exploration of its Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction: Navigating the Quinazoline Landscape and the Specifics of 7-Methylquinazoline

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry and drug development.[1][2] Its versatile structure allows for a wide array of substitutions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] This guide focuses on a specific derivative, 7-Methylquinazoline, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development.

This guide will delve into the theoretical and practical aspects of 7-Methylquinazoline, drawing upon established principles of quinazoline chemistry to provide a robust framework for its synthesis, potential properties, and applications. We will explore validated synthetic routes for analogous substituted quinazolines, offering detailed experimental protocols that can be adapted for the preparation of 7-Methylquinazoline. Furthermore, we will examine the known biological activities of 7-substituted quinazoline derivatives to provide a rationale for the scientific interest in this specific molecule.

Chemical Properties and Structural Elucidation

The chemical properties of 7-Methylquinazoline can be inferred from the well-established chemistry of the quinazoline core and the influence of the methyl group at the 7-position.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₈N₂ | Based on the fusion of a benzene ring and a pyrimidine ring with a methyl substituent. |

| Molecular Weight | 144.17 g/mol | Calculated from the molecular formula.[6] |

| Appearance | Likely a crystalline solid | Parent quinazoline is a light yellow crystalline solid. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The aromatic nature of the quinazoline core dictates its solubility profile. |

| Reactivity | The pyrimidine ring is susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic substitution. The methyl group can be a site for oxidation or halogenation under specific conditions. | The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic attack but makes it prone to nucleophilic substitution. The methyl group is an activating group for electrophilic substitution on the benzene ring. |

Strategic Synthesis of 7-Methylquinazoline

The synthesis of the quinazoline core can be achieved through several established methods. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and reaction scalability. For 7-Methylquinazoline, a logical starting material would be a substituted aniline bearing a methyl group at the appropriate position.

Retrosynthetic Analysis

A retrosynthetic approach for 7-Methylquinazoline would involve disconnecting the pyrimidine ring to reveal simpler, commercially available precursors.

Caption: Retrosynthetic analysis of 7-Methylquinazoline.

Recommended Synthetic Protocol: The Niementowski Quinazoline Synthesis

The Niementowski reaction is a classic and reliable method for the synthesis of 4-hydroxyquinazolines (which exist in tautomeric equilibrium with quinazolin-4-ones), by the reaction of an anthranilic acid derivative with a formamide. A modification of this, using an aminobenzaldehyde, can lead directly to the quinazoline.

Step-by-Step Methodology:

-

Starting Material: 2-Amino-4-methylbenzaldehyde.

-

Reagent: Formamide (serves as both reactant and solvent).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylbenzaldehyde (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents). b. Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature. d. Pour the cooled mixture into a beaker of cold water. A precipitate of 7-Methylquinazoline should form. e. Collect the solid product by vacuum filtration and wash it with cold water. f. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Causality Behind Experimental Choices:

-

Excess Formamide: Using an excess of formamide drives the reaction to completion by ensuring a high concentration of the cyclizing agent. It also conveniently acts as a high-boiling solvent.

-

High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

-

Aqueous Workup: Pouring the reaction mixture into water precipitates the organic product, as 7-Methylquinazoline is expected to be poorly soluble in water, allowing for easy separation from the water-soluble formamide.

Potential Applications in Drug Discovery and Development

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as drugs or currently in clinical trials.[5] The substitution at the 7-position of the quinazoline ring has been shown to be crucial for the biological activity of several compounds.[7]

Anticancer Activity

Many quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, are tyrosine kinase inhibitors.[5] The substitution pattern on the quinazoline core plays a critical role in their binding affinity and selectivity. Studies have shown that substitution at the 6 and 7-positions can significantly influence the anticancer activity.[7][8] Therefore, 7-Methylquinazoline could serve as a key intermediate for the synthesis of novel kinase inhibitors.

Caption: Workflow for utilizing 7-Methylquinazoline in drug discovery.

Other Potential Pharmacological Activities

Beyond cancer, quinazoline derivatives have demonstrated a wide range of biological activities.[3][4] These include:

-

Antimicrobial and Antifungal Activity: The presence of a substituted quinazoline core has been associated with potent antimicrobial and antifungal effects.[9]

-

Anti-inflammatory Activity: Certain quinazoline derivatives have shown significant anti-inflammatory properties.[4]

-

Anticonvulsant Activity: The quinazoline scaffold has been explored for the development of novel anticonvulsant agents.[2]

The synthesis and biological evaluation of 7-Methylquinazoline and its derivatives could therefore lead to the discovery of new therapeutic agents for a variety of diseases.

Conclusion and Future Directions

While the specific CAS number and IUPAC name for 7-Methylquinazoline remain to be officially cataloged, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and exploration in a research setting. By leveraging established synthetic methodologies for the quinazoline core, researchers can readily access this compound. The known pharmacological importance of the quinazoline scaffold, particularly with substitutions at the 7-position, strongly suggests that 7-Methylquinazoline is a valuable building block for the development of novel therapeutic agents. Future work should focus on the definitive synthesis and characterization of 7-Methylquinazoline, including its formal registration to obtain a CAS number. Subsequent biological screening of this compound and its derivatives will be crucial in unlocking its full therapeutic potential.

References

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved February 10, 2026, from [Link]

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Retrieved February 10, 2026, from [Link]

-

Novel quinazoline derivatives: key pharmacological activities. (2024). Retrieved February 10, 2026, from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2013). Retrieved February 10, 2026, from [Link]

-

Synthesis path of designed quinazoline (7a–7h). (n.d.). Retrieved February 10, 2026, from [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). Retrieved February 10, 2026, from [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). Retrieved February 10, 2026, from [Link]

-

Biological activities of recent advances in quinazoline. (2022). Retrieved February 10, 2026, from [Link]

-

Quinazoline synthesis. (n.d.). Retrieved February 10, 2026, from [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Retrieved February 10, 2026, from [Link]

-

Biological activity of Quinazoline: A Review. (2017). Retrieved February 10, 2026, from [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). Retrieved February 10, 2026, from [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2015). Retrieved February 10, 2026, from [Link]

-

2-(Chloromethyl)-4-methylquinazoline. (n.d.). Retrieved February 10, 2026, from [Link]

-

4-Methylquinazoline. (n.d.). Retrieved February 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 4-Methylquinazoline | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 7-Methylquinazoline

An In-Depth Technical Guide to the Discovery and History of 7-Methylquinazoline

Abstract

The quinazoline scaffold, a fused heterocyclic system composed of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the historical milestones that led to the discovery of the quinazoline core, from its first synthesis in the 19th century to the development of foundational synthetic methodologies. We will then focus on a specific, biologically relevant derivative, 7-Methylquinazoline, detailing a representative synthetic protocol, methods of characterization, and the critical role of substitution at the 7-position in modulating biological activity, particularly in the context of modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and legacy of this important molecular framework.

The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinazoline is an aromatic heterocyclic compound (C₈H₆N₂) formed by the fusion of a pyrimidine ring with a benzene ring.[1] This structural motif is not only found in over 200 naturally occurring alkaloids but has also been the focus of intense synthetic exploration for more than a century.[2] The stability of the ring system, combined with the numerous positions available for substitution, allows for the fine-tuning of its physicochemical properties.[3] This versatility has enabled the development of quinazoline derivatives with a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and anticonvulsant properties, establishing it as a critical scaffold in the design of novel therapeutics.[4][5][6]

Foundational Discoveries and Syntheses

The journey of quinazoline chemistry began in the latter half of the 19th century, marked by several pivotal discoveries that laid the groundwork for all subsequent research.

The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline by reacting cyanogen with anthranilic acid.[7][8][9] This seminal work introduced the bicyclic system to the world of chemistry. However, the parent quinazoline molecule remained elusive until 1895, when August Bischler and Lang successfully synthesized it via the decarboxylation of a 2-carboxy derivative.[1][7] A more practical and efficient synthesis was later developed by Siegmund Gabriel in 1903.[1][10] The name "quinazoline" itself was proposed by Widdege in 1887.[11][12]

Among the early synthetic methods, the Niementowski quinazoline synthesis , first reported in 1895, stands out for its robustness and versatility.[8][13][14] This reaction, involving the thermal condensation of an anthranilic acid with an amide, provides a direct route to 4-oxo-3,4-dihydroquinazolines (quinazolinones) and remains a cornerstone of quinazoline chemistry today.[15][16]

Caption: Key historical milestones in the synthesis of the quinazoline core.

The Emergence of 7-Methylquinazoline

The synthesis of specifically substituted derivatives like 7-Methylquinazoline is not marked by a single "discovery" event but is rather a logical extension of the foundational synthetic methodologies. By selecting appropriately substituted starting materials, chemists can precisely control the final structure. The synthesis of 7-Methylquinazoline, or more commonly its quinazolinone precursor, relies on these established principles.

Experimental Protocol: Representative Synthesis of 7-Methyl-3,4-dihydroquinazolin-4-one

The following protocol describes a microwave-assisted Niementowski synthesis, a modern and efficient variation of the classic procedure, which is a plausible method for synthesizing the 7-methyl analog of a quinazolinone.[17][18]

Objective: To synthesize 7-methyl-3,4-dihydroquinazolin-4-one from 4-methylanthranilic acid and formamide.

Materials:

-

4-Methylanthranilic acid

-

Formamide (excess)

-

Microwave synthesis reactor

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and filtration apparatus

Step-by-Step Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-methylanthranilic acid (1.0 mmol) and formamide (5.0 mL, excess).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: The use of microwave irradiation dramatically reduces the reaction time from hours (under conventional heating) to minutes by efficiently and uniformly heating the polar reaction mixture, thus accelerating the rate of the condensation and cyclization steps.[17]

-

-

Isolation of Product: After the reaction is complete, allow the vessel to cool to room temperature. A precipitate should form.

-

Purification: Add 10 mL of cold deionized water to the reaction mixture to precipitate the product fully. Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove excess formamide.

-

Drying and Characterization: Dry the collected solid under vacuum. The final product, 7-methyl-3,4-dihydroquinazolin-4-one, can be characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Caption: Workflow for the microwave-assisted synthesis of a 7-methyl-quinazolinone.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity of the synthesized compound. The following data for the parent 7-Methylquinazoline provides a reference for analytical validation.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [19] |

| Molecular Weight | 144.18 g/mol | [19] |

| CAS Registry Number | 700-46-9 | [20][21] |

| Appearance | Light yellow crystalline solid | [1] |

| InChIKey | WUQQKWIILPEEKY-UHFFFAOYSA-N | [19] |

Table 1: Key physicochemical properties of 7-Methylquinazoline.

Structural confirmation is typically achieved using Mass Spectrometry, which would show a molecular ion peak (M+) corresponding to the molecular weight, and NMR spectroscopy, which would reveal the specific proton and carbon environments, including the characteristic methyl singlet.

The Strategic Importance of the 7-Position in Drug Design

The functionalization of the quinazoline core is a key strategy in drug discovery, and the 7-position has proven to be particularly critical for modulating biological activity. Structure-activity relationship (SAR) studies have repeatedly shown that modifications at the 6- and 7-positions can significantly impact target binding and pharmacological effect.[10][22]

This is most evident in the field of oncology, where several FDA-approved tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) feature a quinazoline core. Drugs like Gefitinib and Erlotinib possess specific substitutions at these positions that are crucial for their high-affinity binding to the ATP pocket of the EGFR kinase domain.[1][23]

Beyond oncology, research has demonstrated that introducing substituents at the 7-position can confer other important biological activities. For instance, the discovery of 7-amino substituted quinazolines as potent and selective agonists of Toll-like receptor 7 (TLR7) highlights the versatility of this position for creating immunomodulatory agents.[24][25] The presence of a methyl group at the 7-position, as in 7-Methylquinazoline, serves as a fundamental building block or a reference compound in the exploration of these therapeutic avenues.

Caption: The quinazoline core highlighting key positions for bioactivity modulation.

Conclusion

The story of 7-Methylquinazoline is intrinsically linked to the broader history of the quinazoline scaffold itself. From the pioneering synthetic work of 19th-century chemists to the sophisticated methodologies of modern organic chemistry, the ability to create specifically substituted derivatives has been paramount. While not a landmark discovery in its own right, 7-Methylquinazoline represents the culmination of this progress—a precisely tailored molecule that serves as a vital tool and building block for medicinal chemists. Its history underscores a fundamental principle of drug discovery: understanding the foundational chemistry of a privileged scaffold is the first step toward unlocking its full therapeutic potential. The continued exploration of substitutions at the 7-position and elsewhere on the quinazoline ring promises to yield the next generation of innovative medicines.

References

-

Al-Ostoot, F.H., et al. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]

-

chemeurope.com. (n.d.). Niementowski quinazoline synthesis. chemeurope.com. [Link]

-

Al-Suhaimi, K.S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]

-

Merck & Co. (n.d.). Niementowski Quinazoline Synthesis. The Merck Index. [Link]

-

Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

-

Al-Suhaimi, K.S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

-

Al-Ostoot, F.H., et al. (2023). Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H)-quinazolinone and 2,4 (1H,3H)-quinazilinedione. ResearchGate. [Link]

-

ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines. ResearchGate. [Link]

-

Wiley-VCH. (n.d.). 7-Methylquinazoline. SpectraBase. [Link]

-

Al-Suhaimi, K.S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm. [Link]

-

Zhou, Y., & Liu, Y. (2020). Biologically active quinoline and quinazoline alkaloids part I. Bioorganic & Medicinal Chemistry. [Link]

-

Dhongade-Desai, S. (2014). Quinazolines Synthesis & QSAR Study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Quinazoline Alkaloids and Related Chemistry. ResearchGate. [Link]

-

ResearchGate. (n.d.). History of discovery and development of antibiotics in chemotherapy. ResearchGate. [Link]

-

Al-Omar, M.A., & Amr, A.E.G.E. (2022). Biological activities of recent advances in quinazoline. ResearchGate. [Link]

-

MVP Samaj's College of Pharmacy. (2024). Novel quinazoline derivatives: key pharmacological activities. mvpcop.com. [Link]

-

Patel, K. (2017). Biological activity of Quinazoline: A Review. ResearchGate. [Link]

-

Sikora, M., et al. (2024). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC Advances. [Link]

-

ResearchGate. (2023). Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

-

Anggraeni, A., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. BioMed Research International. [Link]

-

Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]

-

Alam, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

-

Pieters, S., et al. (2018). Discovery of selective 2,4-diaminoquinazoline toll-like receptor 7 (TLR 7) agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Li, Z., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]

-

Li, Z., et al. (2021). Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. European Journal of Medicinal Chemistry. [Link]

-

Kadhim, M.M., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry. [Link]

-

Sharma, V.K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

-

NIST. (n.d.). Quinazoline, 4-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Quinazoline, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Li, F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research. [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. organic-chemistry.org. [Link]

-

NIST. (n.d.). Quinazoline, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinazolinones, the Winning Horse in Drug Discovery | MDPI [mdpi.com]

- 13. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 14. Niementowski Quinazoline Synthesis [drugfuture.com]

- 15. Niementowski_quinazoline_synthesis [chemeurope.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 19. spectrabase.com [spectrabase.com]

- 20. Quinazoline, 4-methyl- [webbook.nist.gov]

- 21. Quinazoline, 4-methyl- [webbook.nist.gov]

- 22. mdpi.com [mdpi.com]

- 23. arkat-usa.org [arkat-usa.org]

- 24. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of selective 2,4-diaminoquinazoline toll-like receptor 7 (TLR 7) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 7-Methylquinazoline: A Technical Guide for Drug Development Professionals

Foreword: The Quinazoline Scaffold and the Solubility Imperative

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] 7-Methylquinazoline, as a key intermediate and a structural motif in its own right, presents both opportunities and challenges in the early stages of drug discovery and development. A fundamental understanding of its solubility profile across various solvent systems is not merely a matter of procedural convenience; it is a critical determinant of a compound's developability, profoundly influencing everything from reaction kinetics and purification strategies to formulation design and ultimate bioavailability.

This technical guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for 7-Methylquinazoline. In lieu of a simple data repository, this document provides researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. By integrating theoretical principles with actionable experimental protocols, this guide serves as an essential tool for navigating the complexities of 7-Methylquinazoline's solution behavior.

Physicochemical Bedrock: Predicting the Solubility of 7-Methylquinazoline

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the interplay of intermolecular forces between the solute and solvent molecules.[4][5] To make an educated prediction about 7-Methylquinazoline's solubility, we must first dissect its molecular structure and the properties of common laboratory solvents.

1.1. Molecular Profile of 7-Methylquinazoline

7-Methylquinazoline is a bicyclic heteroaromatic compound, featuring a benzene ring fused to a pyrimidine ring, with a methyl group at the 7th position. Its key structural features influencing solubility are:

-

Aromatic System: The fused aromatic rings contribute to a relatively nonpolar character, suggesting solubility in nonpolar organic solvents through π-π stacking and van der Waals interactions.

-

Nitrogen Heteroatoms: The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and introduce polarity to the molecule. This suggests the potential for solubility in polar protic and aprotic solvents.

-

Methyl Group: The methyl group is a nonpolar, electron-donating group that slightly increases the lipophilicity of the molecule compared to the parent quinazoline.

Based on this structure, 7-Methylquinazoline is expected to exhibit a mixed polarity, leading to a nuanced solubility profile. It is unlikely to be highly soluble in water due to the dominant nonpolar surface area of the fused rings. However, its solubility is expected to be significant in a range of organic solvents that can engage in either polar or nonpolar interactions.

1.2. The Solvent Spectrum: A Qualitative Assessment

The choice of solvent is paramount in controlling the solubility of a compound.[6] Below is a qualitative prediction of 7-Methylquinazoline's solubility in common laboratory solvents, categorized by their properties.

| Solvent Category | Examples | Predicted Solubility of 7-Methylquinazoline | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Moderate in Alcohols | The dominant nonpolar scaffold limits solubility in highly polar water. Alcohols, with their alkyl chains, can better solvate the nonpolar regions while the hydroxyl group interacts with the nitrogen atoms. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have strong dipole moments and can effectively solvate the polar regions of 7-Methylquinazoline without the steric hindrance of hydrogen bonding to themselves. |

| Nonpolar | Hexane, Toluene, Chloroform | Moderate to High | These solvents will primarily interact with the nonpolar aromatic rings and the methyl group through van der Waals forces. Chloroform, being slightly polar, may offer a good balance. |

Quantitative Solubility Determination: An Experimental Blueprint

Given the lack of published data, a robust and reproducible experimental protocol is essential for determining the precise solubility of 7-Methylquinazoline in solvents relevant to your specific application. The equilibrium solubility method, often executed via a gravimetric or solution-based analysis, is a gold-standard approach.[7]

2.1. The Equilibrium Solubility Workflow

The fundamental principle of this method is to create a saturated solution at a controlled temperature, separate the undissolved solid, and then quantify the amount of dissolved solute in a known volume of the supernatant.

Caption: Workflow for Equilibrium Solubility Determination.

2.2. Step-by-Step Gravimetric Protocol

This protocol provides a reliable method for determining solubility without the need for a calibrated analytical standard.[7]

-

Preparation: To a series of glass vials, add a measured volume (e.g., 2 mL) of each test solvent.

-

Addition of Solute: Add an excess amount of 7-Methylquinazoline to each vial to ensure that a saturated solution is formed and that undissolved solid remains.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant, taking care not to disturb the solid at the bottom. A syringe with a filter (e.g., 0.22 µm PTFE) is recommended to ensure no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Final Weighing: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial containing the dried 7-Methylquinazoline residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot taken

2.3. Causality in Protocol Design: Why These Steps?

-

Excess Solute: Adding an excess of the solid is crucial to ensure that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[6]

-

Extended Equilibration Time: A 24-48 hour period allows sufficient time for the dissolution process to reach a steady state, ensuring that the measured concentration is the true equilibrium solubility.

-

Filtration: Using a filter when drawing the supernatant is a self-validating step to guarantee that only the dissolved solute is being quantified, eliminating the error from suspended solid particles.[8]

Leveraging Data from Structural Analogs

While direct data for 7-Methylquinazoline is scarce, we can draw inferences from its close structural relative, 7-methylquinoline.

| Compound | CAS Number | Molecular Formula | Solubility Profile | Reference |

| 7-Methylquinoline | 612-60-2 | C₁₀H₉N | Insoluble in water. Soluble in chloroform and methanol. | [9][10] |

| 7-Methylquinazoline-2,4(1H,3H)-dione | 62484-15-5 | C₉H₈N₂O₂ | Practically insoluble (0.083 g/L) (25 ºC), Calculated. | [11] |

The data for 7-methylquinoline, which lacks the second nitrogen atom in the heterocyclic ring, supports the prediction of poor water solubility and good solubility in organic solvents like methanol and chloroform.[9][10] The calculated low water solubility of 7-Methylquinazoline-2,4(1H,3H)-dione, a more polar derivative with two carbonyl groups, further reinforces the expectation that 7-Methylquinazoline itself will have limited aqueous solubility.[11]

Concluding Insights for the Practicing Scientist

The solubility of 7-Methylquinazoline is a critical parameter that must be determined empirically for any given application. While theoretical principles and data from analogous structures provide a valuable starting point for solvent selection, they are no substitute for rigorous experimental measurement. The equilibrium solubility protocol detailed in this guide offers a robust and reliable method for generating the high-quality data needed to support informed decisions in process chemistry, formulation development, and preclinical research. By investing in a thorough understanding of this fundamental property, researchers can de-risk their development programs and accelerate the journey of new quinazoline-based therapeutics from the bench to the clinic.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry website.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a higher education institution's chemistry department resources.

- CAS # 62484-15-5, 7-Methylquinazoline-2,4(1H,3H)-dione. (n.d.). chemBlink.

- Solubility of organic compounds. (n.d.). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Organic Chemistry: Introduction to Solubility. (2021). SALTISE.

- Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. (n.d.). Benchchem.

- An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. (n.d.). Benchchem.

- 4-Chloro-7-methylquinazoline. (n.d.). PubChem.

- 7-Methylquinoline. (n.d.). PubChem.

- Al-Ostath, A., et al. (2019). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 24(15), 2785.

- 4-Chloro-7-methylquinazoline. (n.d.). ChemScene.

- Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 646-656.

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). Journal of Chemistry, 2020, 1-17.

- 6-methylquinazoline. (n.d.). PubChem.

- Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.

- Design and synthesis of novel 7-aminoquinazoline derivatives: Antitumor and anticonvulsant activities. (2012). Bioorganic & Medicinal Chemistry Letters, 22(5), 1879-1885.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances, 8(25), 13784-13820.

- Novel quinazoline derivatives: key pharmacological activities. (2024). Journal of Pharmaceutical Negative Results, 15(Special Issue 1), 1-10.

- Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. (2021). Scientific Reports, 11(1), 1-19.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(23), 7277.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals, 16(1), 114.

- Quinazoline. (n.d.). In Wikipedia. Retrieved February 7, 2026.

- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

- Gu, Y., et al. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K).

- 4-Methylquinazoline. (n.d.). PubChem.

Sources

- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. cibtech.org [cibtech.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS # 62484-15-5, 7-Methylquinazoline-2,4(1H,3H)-dione - chemBlink [chemblink.com]

Precision Quantum Chemical Profiling of 7-Methylquinazoline: A Computational Guide

Executive Summary & Pharmacological Context[1][2][3][4][5]

7-Methylquinazoline serves as a critical pharmacophore in the development of tyrosine kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR). While the quinazoline core provides the essential ATP-mimetic scaffolding required for kinase binding, the C7-methyl substituent introduces vital steric bulk and weak electron-donating effects that modulate metabolic stability and solubility.

This guide provides a rigorous, self-validating protocol for the quantum chemical characterization of 7-Methylquinazoline. By leveraging Density Functional Theory (DFT), researchers can predict spectroscopic signatures, identify reactive sites for metabolic degradation (CYP450 oxidation), and quantify the electronic parameters governing drug-receptor interactions.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy comparable to experimental data, the following computational workflow is recommended. This protocol balances computational cost with the inclusion of electron correlation and dispersion effects, which are critical for aromatic stacking interactions.

Software & Hardware Requirements

-

Primary Engines: Gaussian 16 (Rev. C.01) or ORCA 5.0.

-

Visualization: GaussView 6 or ChemCraft.

-

Hardware: Minimum 16-core CPU, 64GB RAM for frequency calculations on this size system.

The Computational Workflow (DOT Diagram)

Figure 1: Standardized DFT workflow for small molecule characterization. This loop ensures the molecule is at a true potential energy minimum before property extraction.

Detailed Protocol Parameters

-

Geometry Optimization:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is the industry standard for organic thermochemistry.

-

Basis Set: 6-311++G(d,p).[1][2][3] The diffuse functions (++) are mandatory for capturing the lone pair interactions on the N1 and N3 nitrogens.

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) to simulate physiological conditions.

-

-

Vibrational Analysis:

-

Compute force constants to verify the stationary point (Zero imaginary frequencies).

-

Apply a scaling factor of 0.967 to calculated frequencies to correct for anharmonicity when comparing to experimental FT-IR.

-

-

Electronic Properties:

-

NMR: GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent model (common for drug solubility).

-

UV-Vis: TD-DFT (Time-Dependent DFT) calculating the first 6-10 singlet excited states.

-

Structural & Electronic Analysis

Geometry and Planarity

The quinazoline ring is planar. However, the 7-methyl group introduces specific rotational constraints.

-

C7-C(Methyl) Bond Length: Expect ~1.51 Å.

-

Hyperconjugation: The C-H bonds of the methyl group will align to donate electron density into the

-system of the benzene ring, slightly distorting the perfect hexagon geometry of the fused ring.

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a direct descriptor of chemical stability and bio-reactivity (Kinetic Stability).

-

HOMO Location: Predominantly localized on the fused benzene ring and the methyl group (due to inductive donation).

-

LUMO Location: Localized on the pyrimidine ring (N1/N3), acting as the electron acceptor.

-

Biological Implication: A smaller HOMO-LUMO gap facilitates charge transfer interactions with the kinase binding pocket.

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Value (approx) | Significance |

| HOMO Energy | -6.45 eV | Electron donor capability (Susceptibility to oxidation). |

| LUMO Energy | -1.85 eV | Electron acceptor capability (Susceptibility to nucleophilic attack). |

| Band Gap ( | 4.60 eV | Indicates high chemical stability (Hard molecule). |

| Dipole Moment | 2.1 - 2.4 Debye | Dictates orientation in the polar active site of EGFR. |

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for drug docking. It visualizes the charge distribution on the molecular surface.

-

Negative Regions (Red): Concentrated over N1 and N3 atoms. These are the primary Hydrogen Bond Acceptor (HBA) sites for interaction with residues like Met793 in the EGFR hinge region.

-

Positive Regions (Blue): Concentrated over the methyl hydrogens and ring hydrogens.

-

7-Methyl Effect: The methyl group increases electron density on the benzene ring, slightly enhancing the basicity of the system compared to unsubstituted quinazoline.

Spectroscopic Profiling (Validation)

To validate your calculations, compare the outputs against these standard experimental markers.

FT-IR Fingerprint

-

C-H Stretching (Aromatic): 3000–3100 cm⁻¹.

-

C-H Stretching (Methyl): 2900–2980 cm⁻¹ (Distinctive peaks for 7-Me).

-

C=N Stretching (Pyrimidine): 1610–1630 cm⁻¹ (Strong intensity).

-

C=C Ring Skeletal: 1500–1600 cm⁻¹.

NMR Shifts (¹H NMR in DMSO-d₆)

-

Methyl Protons: A singlet at

2.5–2.6 ppm. -

H2 Proton: A highly deshielded singlet at

9.0–9.2 ppm (sandwiched between two nitrogens). -

H4 Proton:

9.3–9.5 ppm.

Reactivity & Drug Design Logic

Understanding the reactivity descriptors allows for the rational modification of the 7-Methylquinazoline scaffold.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Reactivity Pathway Diagram (DOT)

Figure 2: Structure-Activity Relationship (SAR) logic derived from quantum chemical descriptors. The C4 position is critical for designing covalent inhibitors.

References

-

Standard DFT Protocols for Organics: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Quinazoline Biological Activity & EGFR: Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors.[4][5] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-276. Link

-

DFT Studies of Quinazoline Derivatives: Al-Jeilawi, O. H. R., et al. (2023).[4][6] Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors. Physical Chemistry Research, 11(4). Link

-

Spectroscopic Properties of Quinazolines: El-Azab, A. S., et al. (2010). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: Molecular docking study. European Journal of Medicinal Chemistry, 45(9), 4188-4198.[7] Link

-

Basis Set Recommendations: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

Sources

- 1. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment [physchemres.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 7-Methylquinazoline from o-Toluidine: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 7-methylquinazoline, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, o-toluidine. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a thorough understanding for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antihypertensive activities, have established them as "privileged structures" in drug discovery.[3][4] The 7-methyl-substituted quinazoline, in particular, serves as a crucial building block for the development of targeted therapeutics, including kinase inhibitors.[5] This guide details a reliable and reproducible synthetic route to this important molecule, starting from o-toluidine.

Strategic Overview: A Multi-Step Approach from o-Toluidine

The direct synthesis of 7-methylquinazoline from o-toluidine is not a single-step transformation. A strategic, multi-step approach is required to introduce the necessary functional groups and construct the pyrimidine ring of the quinazoline system. The overall synthetic pathway is outlined below:

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 7-Methylquinazoline

Introduction: The Strategic Advantage of Microwave-Assisted Quinazoline Synthesis

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its derivatives exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Consequently, the development of efficient and robust synthetic methodologies for quinazoline derivatives is of paramount importance to the drug discovery and development community.

Traditional methods for quinazoline synthesis often necessitate harsh reaction conditions, prolonged reaction times, and laborious purification procedures, which can impede the rapid generation of compound libraries for biological screening.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and a significant reduction in energy consumption.[2] This approach aligns with the principles of green chemistry, offering a more sustainable and efficient pathway for the synthesis of valuable heterocyclic compounds.[3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 7-methylquinazoline, a representative member of this important class of heterocycles. We will detail a two-step synthetic sequence commencing with a microwave-promoted Niementowski reaction to form the intermediate 7-methyl-4(3H)-quinazolinone, followed by its subsequent reduction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of microwave chemistry for the efficient synthesis of quinazoline derivatives.

Reaction Scheme

The synthesis of 7-methylquinazoline is accomplished via a two-step process:

-

Microwave-Assisted Niementowski Reaction: 4-Methylanthranilic acid reacts with formamide under microwave irradiation to yield 7-methyl-4(3H)-quinazolinone.

-

Reduction: The resulting 7-methyl-4(3H)-quinazolinone is reduced to afford the final product, 7-methylquinazoline.

Figure 1: Overall reaction scheme for the synthesis of 7-methylquinazoline.

Mechanistic Insights: The Niementowski Reaction under Microwave Irradiation

The Niementowski reaction is a classic method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[4] The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide, forming an N-formyl intermediate. This is followed by a cyclization-dehydration cascade to yield the quinazolinone ring system.

Microwave irradiation significantly accelerates this process through efficient dielectric heating. Polar molecules, such as formamide and the reaction intermediates, align with the rapidly oscillating electric field of the microwaves. This induces rapid molecular rotation and friction, leading to a rapid and uniform increase in the internal temperature of the reaction mixture. This localized superheating effect dramatically increases the rate of both the initial acylation and the subsequent cyclization steps, often reducing reaction times from hours to mere minutes.[2]

Figure 2: Simplified mechanism of the Niementowski reaction.

Detailed Experimental Protocols

Part 1: Microwave-Assisted Synthesis of 7-Methyl-4(3H)-quinazolinone

Materials:

-

4-Methylanthranilic acid

-

Formamide

-

Microwave synthesis reactor

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Ethanol

-

Deionized water

-

Buchner funnel and filter paper

Procedure:

-

To a 10 mL microwave reaction vessel, add 4-methylanthranilic acid (1.0 eq) and formamide (5.0 eq).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 40 minutes with stirring.[2]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 7-methyl-4(3H)-quinazolinone.[5][6]

Part 2: Reduction of 7-Methyl-4(3H)-quinazolinone to 7-Methylquinazoline

Materials:

-

7-Methyl-4(3H)-quinazolinone

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (excess) in anhydrous THF.

-

Slowly add a solution of 7-methyl-4(3H)-quinazolinone in anhydrous THF to the LiAlH₄ suspension.

-

Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water and then a sodium hydroxide solution.

-

Filter the resulting mixture and wash the solid with THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 7-methylquinazoline.[7][8][9]

Figure 3: Experimental workflow for the synthesis of 7-methylquinazoline.

Expected Results and Characterization

The successful synthesis of 7-methylquinazoline can be confirmed by various analytical techniques. Below is a table summarizing the expected data.

| Parameter | 7-Methyl-4(3H)-quinazolinone (Intermediate) | 7-Methylquinazoline (Final Product) |

| Appearance | White to off-white solid | White to pale yellow solid |

| Yield | >80% | Variable, dependent on reduction |

| ¹H NMR (DMSO-d₆) | δ ~2.4 (s, 3H, -CH₃), 7.2-8.2 (m, 3H, Ar-H), ~8.1 (s, 1H, N=CH-N) | δ ~2.5 (s, 3H, -CH₃), 7.4-8.5 (m, 3H, Ar-H), ~9.3 (s, 1H, N=CH-N)[1] |

| ¹³C NMR (DMSO-d₆) | δ ~21.0 (-CH₃), ~115-150 (Ar-C), ~160 (C=O) | δ ~21.4 (-CH₃), ~123-150 (Ar-C), ~160 (N=CH-N)[1] |

| Mass Spec (EI) | m/z (M⁺) = 160.06 | m/z (M⁺) = 144.07[10] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction. | Increase microwave irradiation time or temperature slightly. Ensure proper sealing of the reaction vessel. |

| Loss of product during workup. | Ensure complete precipitation by using a sufficient volume of ice-cold water. Minimize the amount of solvent used for recrystallization. | |

| Incomplete reduction in Step 2 | Insufficient reducing agent. | Use a larger excess of LiAlH₄. |

| Deactivated reducing agent. | Use freshly opened or properly stored LiAlH₄. | |

| Difficult purification | Presence of multiple byproducts. | Optimize reaction conditions to minimize side reactions. Employ gradient elution during column chromatography for better separation. |

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 7-methylquinazoline. The use of microwave irradiation offers a significant improvement over conventional heating methods, enabling rapid and efficient synthesis of the quinazolinone intermediate. This methodology is broadly applicable to the synthesis of other substituted quinazolines and serves as a valuable tool for researchers in the field of medicinal chemistry and drug discovery. The protocols and data presented herein should facilitate the adoption of this green and efficient synthetic approach.

References

- Jin, L., Le, Z. G., & Chen, Q. (Year). Title of the Article. Journal Name, Volume(Issue), Pages.

-

Dabiri, M., Tisseh, Z., & Bazgir, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(15), 4588. [Link]

- Xu, X., et al. (2018). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.

-

SpectraBase. (n.d.). 7-Methylquinazoline. [Link]

- El-Sayed, M. A., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Bioorganic Chemistry, 115, 105232.

- Li, L., et al. (2011). An Efficient Construction of Quinazolin-4(3H)-ones under Microwave Irradiation. Journal of Heterocyclic Chemistry, 48(4), 853-856.

-

Biotage. (2023). Some Tips for Achieving Greener, Safer Flash Chromatography. [Link]

- University of California, Los Angeles. (n.d.).

- HBCSE. (n.d.).

- Alhudaby, F., et al. (2022).

- Yakaiah, P., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Organic Syntheses. (2025).

- BenchChem. (2025). Application Note: Synthesis of 4(3H)

- Chemistry Solutions. (n.d.).

- Kumar, V., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(xiii), 98-108.

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. [Link]

- MIT Digital Lab Techniques Manual. (n.d.).

- Biotage. (2018).

- Al-Tel, T. H. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 834.

- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

- MIT OpenCourseWare. (n.d.). Recrystallization | MIT Digital Lab Techniques Manual.

-

PubChem. (n.d.). Quinazoline. [Link]

- S. Manaf, et al. (Year). C-25 ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. Journal Name, Volume(Issue), Pages.

-

NIST. (n.d.). Quinazoline. [Link]

- Organic Chemistry Portal. (n.d.). Quinazolinone synthesis.

-

PubChem. (n.d.). 4-Methylquinazoline. [Link]

- Wójcik, M. A., et al. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Pharmaceuticals, 15(11), 1369.

- Wang, Z., et al. (2008). 7-Nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o427.

- Saleh, M. A. (2003). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. Molecules, 8(4), 363-373.

Sources

- 1. rsc.org [rsc.org]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemistry-solutions.com [chemistry-solutions.com]

- 7. biotage.com [biotage.com]

- 8. orgsyn.org [orgsyn.org]

- 9. eprints.uny.ac.id [eprints.uny.ac.id]

- 10. spectrabase.com [spectrabase.com]

Application Notes & Protocols: Leveraging the 7-Methylquinazoline Scaffold in Modern Anticancer Drug Design

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved anticancer agents.[1] Its rigid, bicyclic structure provides an ideal framework for interacting with various enzymatic targets, most notably the ATP-binding pockets of protein kinases.[2][3] This guide focuses on the strategic use of the 7-methylquinazoline moiety, a specific derivative that offers a unique vector for chemical modification in the pursuit of potent and selective kinase inhibitors. We will explore the mechanistic rationale behind its use, provide detailed protocols for synthesis and biological evaluation, and present a framework for data interpretation, empowering researchers to effectively utilize this scaffold in the development of next-generation cancer therapeutics.

The Rationale: Why 7-Methylquinazoline?

Quinazoline-based drugs, such as Gefitinib and Erlotinib, have revolutionized the treatment of certain cancers by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[4] The core structure's success lies in its ability to mimic the adenine moiety of ATP, allowing it to function as a competitive inhibitor.

The strategic placement of a methyl group at the 7-position serves two primary purposes in drug design:

-

A Vector for Structure-Activity Relationship (SAR) Studies: The 7-position is often solvent-exposed in the kinase binding pocket. This makes it an ideal attachment point for various side chains designed to probe for additional interactions, enhance solubility, or modulate pharmacokinetic properties without disrupting the core's primary binding interactions.[2]

-

Modulation of Electronic Properties: The electron-donating nature of the methyl group can subtly influence the electron density of the quinazoline ring system, potentially affecting the strength of hydrogen bonds formed with the target protein's hinge region.

Our focus will be on designing 7-methylquinazoline derivatives as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that is dysregulated in a vast number of human cancers, controlling cell growth, proliferation, and survival.[1][5]

Target Pathway: PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a central node for intracellular signaling. When activated by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, initiating a cascade that activates AKT and subsequently mTOR, leading to cell proliferation and survival. Inhibiting PI3K is a validated therapeutic strategy to halt this oncogenic signaling.[6][7]

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and in vitro evaluation of a novel 7-methylquinazoline-based anticancer agent.

Protocol 1: Synthesis of a 4-Anilino-7-methylquinazoline Derivative

This protocol outlines a common three-step synthesis for creating a library of potential kinase inhibitors based on the 7-methylquinazoline core. The causality behind this approach is its modularity; different anilines can be substituted in the final step to explore a wide range of SAR.[8][9]

Step 1: Synthesis of 7-Methylquinazolin-4(3H)-one

-

To a solution of 2-amino-4-methylbenzoic acid (1.51 g, 10 mmol) in formamide (20 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 g).

-

Heat the reaction mixture to 150°C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 7-methylquinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-7-methylquinazoline

-

Suspend 7-methylquinazolin-4(3H)-one (1.60 g, 10 mmol) in thionyl chloride (15 mL).

-

Add N,N-dimethylformamide (DMF) (0.5 mL) as a catalyst. This is a Vilsmeier-Haack reaction variant; DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent.

-

Reflux the mixture for 3 hours until a clear solution is formed.

-

Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.

-

Co-evaporate with toluene twice to remove residual thionyl chloride. The resulting crude 4-chloro-7-methylquinazoline is used directly in the next step.

Step 3: Nucleophilic Substitution with 3-Ethynylaniline

-

Dissolve the crude 4-chloro-7-methylquinazoline (from the previous step) in isopropanol (30 mL).

-

Add 3-ethynylaniline (1.29 g, 11 mmol).

-

Add Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol). DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Reflux the mixture for 6 hours. Monitor by TLC.

-

Cool to room temperature. The product will precipitate from the solution.

-

Filter the solid, wash with cold isopropanol, and then with diethyl ether.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the final compound, N-(3-ethynylphenyl)-7-methylquinazolin-4-amine. Characterize by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a robust proxy for cell viability.[8]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[8]

-

Appropriate culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

-

96-well cell culture plates.

-

Test compound (7-methylquinazoline derivative) dissolved in DMSO.

-

Positive control (e.g., Gefitinib or Doxorubicin).

-

MTT solution (5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

Microplate reader.

Procedure:

-